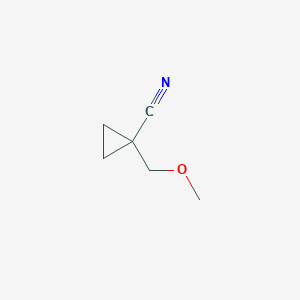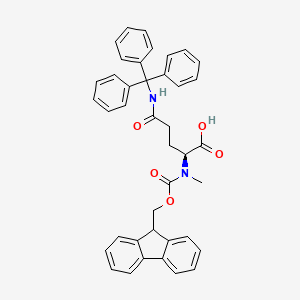![molecular formula C10H14ClN3 B1458288 2-(7-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride CAS No. 1713160-66-7](/img/structure/B1458288.png)
2-(7-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride
Übersicht
Beschreibung
“2-(7-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
The compound is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atom .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines demonstrated antibacterial and antifungal activities against clinical isolates of Gram-positive and Gram-negative bacteria comparable to standard drugs like Streptomycin and Benzyl penicillin, as well as antifungal activity against Fluconazole (Reddy & Reddy, 2010). These findings suggest that the target compound may also possess similar bioactivities, warranting further investigation in antimicrobial research.
Anticancer Properties
Benzimidazole derivatives have shown significant potential in anticancer research. Compounds synthesized from benzimidazole backbones have been screened for in vitro anticancer activity, with some demonstrating promising efficacy. For instance, benzimidazoles bearing oxadiazole nucleus were developed as anticancer agents, showing good to significant activity in National Cancer Institute (NCI) 60 cell line panels (Rashid, Husain, & Mishra, 2012). Such studies indicate the potential of benzimidazole derivatives, including the target compound, in anticancer drug development.
DNA Binding and Nuclease Activity
Copper (II) complexes of tridentate ligands based on benzimidazole frameworks have demonstrated DNA binding properties and nuclease activity, contributing to their cytotoxic effects against cancer cells (Kumar et al., 2012). The ability to interact with DNA and induce structural changes highlights another research avenue for benzimidazole derivatives in the development of novel chemotherapeutic agents.
Corrosion Inhibition
Beyond biomedical applications, benzimidazole derivatives have been investigated for their potential as corrosion inhibitors. Amino acid compounds derived from benzimidazole structures have shown effectiveness in protecting steel against corrosion in acidic solutions, through mechanisms involving adsorption and surface interaction (Yadav, Sarkar, & Purkait, 2015). This application demonstrates the versatility of benzimidazole compounds in industrial settings, suggesting a similar potential for the specific compound .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-methyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-7-3-2-4-8-10(7)13-9(12-8)5-6-11;/h2-4H,5-6,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXJBJCIVKURFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride | |
CAS RN |
1713160-66-7 | |
| Record name | 1H-Benzimidazole-2-ethanamine, 7-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1713160-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide](/img/structure/B1458211.png)
![N'-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide](/img/structure/B1458212.png)

![3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1458214.png)



![9-Oxa-1-thia-4-azaspiro[5.5]undecane](/img/structure/B1458219.png)

![Methyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylate](/img/structure/B1458222.png)


![2-methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B1458227.png)